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molecular formula C9H9FN2O B8483659 4-(2-Fluoropyridin-3-yl)pyrrolidin-2-one

4-(2-Fluoropyridin-3-yl)pyrrolidin-2-one

Cat. No. B8483659
M. Wt: 180.18 g/mol
InChI Key: GAZXVTHEUIETTG-UHFFFAOYSA-N
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Patent
US08759532B2

Procedure details

To a solution of methyl 3-(2-fluoropyridin-3-yl)-4-nitrobutanoate (0.991 g, 4.09 mmol) in EtOH (20 mL) at 0° C. was added nickel chloride (0.532 g, 4.10 mmol) and sodium borohydride (1.60 g, 42.3 mmol). The reaction mixture was stirred at 0° C. for 30 min, warmed to room temperature over 30 min, and stirred at room temperature for 30 min. The reaction mixture was quenched with saturated aqueous KH2PO4 and diluted with water and EtOAc. The mixture was filtered through a pad of Celite. The filtrate was extracted with EtOAc (6×) and the combined organic extracts were washed with brine (1×), dried over MgSO4, filtered, and concentrated. Purification by flash column chromatography on silica gel (5% to 10% MeOH in DCM) gave 4-(2-fluoropyridin-3-yl)pyrrolidin-2-one (0.168 g, 0.932 mmol, 23% yield) as a colorless oil. MS (ESI, pos. ion) m/z: 181.1 (M+1).
Name
methyl 3-(2-fluoropyridin-3-yl)-4-nitrobutanoate
Quantity
0.991 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.532 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([CH:8]([CH2:14][N+:15]([O-])=O)[CH2:9][C:10](OC)=[O:11])=[CH:6][CH:5]=[CH:4][N:3]=1.[BH4-].[Na+]>CCO.[Ni](Cl)Cl>[F:1][C:2]1[C:7]([CH:8]2[CH2:14][NH:15][C:10](=[O:11])[CH2:9]2)=[CH:6][CH:5]=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
methyl 3-(2-fluoropyridin-3-yl)-4-nitrobutanoate
Quantity
0.991 g
Type
reactant
Smiles
FC1=NC=CC=C1C(CC(=O)OC)C[N+](=O)[O-]
Name
Quantity
1.6 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Name
Quantity
0.532 g
Type
catalyst
Smiles
[Ni](Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature over 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred at room temperature for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with saturated aqueous KH2PO4
ADDITION
Type
ADDITION
Details
diluted with water and EtOAc
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of Celite
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with EtOAc (6×)
WASH
Type
WASH
Details
the combined organic extracts were washed with brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography on silica gel (5% to 10% MeOH in DCM)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=NC=CC=C1C1CC(NC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.932 mmol
AMOUNT: MASS 0.168 g
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 22.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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